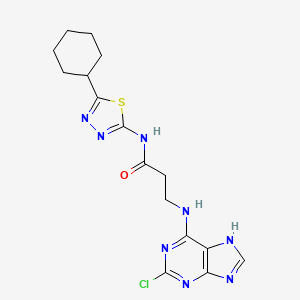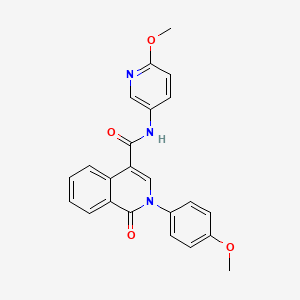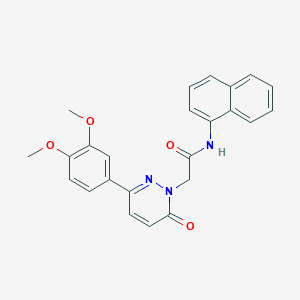![molecular formula C23H23N5O4 B11007904 N-(2-{[(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B11007904.png)
N-(2-{[(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is a complex organic compound that features a benzodiazepine and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the benzodiazepine and indole intermediates, followed by their coupling through amide bond formation. Common reagents used in these reactions include acyl chlorides, amines, and coupling agents like EDCI or DCC. The reaction conditions often involve solvents such as dichloromethane or DMF, and the reactions are typically carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the indole moiety to form corresponding oxo derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the benzodiazepine ring.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like PCC or DMSO, reducing agents like NaBH4 or LiAlH4, and electrophiles like halogens or sulfonyl chlorides. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, which can have different biological activities and properties .
Scientific Research Applications
N-(2-{[(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, and anticancer activities.
Mechanism of Action
The mechanism of action of N-(2-{[(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways involving these targets, leading to changes in cellular function and therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodiazepine and indole derivatives, such as:
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Indomethacin: An indole derivative with anti-inflammatory effects.
Pemetrexed: A pyrrolo[2,3-d]pyrimidine compound with anticancer activity
Uniqueness
N-(2-{[(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide is unique due to its combined benzodiazepine and indole structure, which may confer distinct biological activities and therapeutic potential not seen in other compounds .
Properties
Molecular Formula |
C23H23N5O4 |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[2-[[2-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)acetyl]amino]ethyl]-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C23H23N5O4/c1-28-18-9-5-2-6-14(18)12-19(28)23(32)25-11-10-24-20(29)13-17-22(31)26-16-8-4-3-7-15(16)21(30)27-17/h2-9,12,17H,10-11,13H2,1H3,(H,24,29)(H,25,32)(H,26,31)(H,27,30) |
InChI Key |
OUTJRQWSVYAHKN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NCCNC(=O)CC3C(=O)NC4=CC=CC=C4C(=O)N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-6-yl)acetamide](/img/structure/B11007824.png)
![2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one](/img/structure/B11007829.png)
![methyl 2-{[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate](/img/structure/B11007839.png)

![3-(4-methoxy-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide](/img/structure/B11007845.png)


![4-butyl-2-(1H-pyrrol-1-yl)-N-[(2Z)-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-thiazole-5-carboxamide](/img/structure/B11007851.png)
![N-[(2E)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide](/img/structure/B11007862.png)
![3-butoxy-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B11007878.png)
![3-(3,4-Dimethoxyphenyl)-3-{[(4-methyl-2-phenyl-1,3-thiazol-5-yl)carbonyl]amino}propanoic acid](/img/structure/B11007890.png)
![3-[3-Methyl-2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-YL)pentanamido]propanoic acid](/img/structure/B11007895.png)
![methyl N-{[1,3-dioxo-2-(2-phenylethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}glycinate](/img/structure/B11007896.png)
![7,8-dimethoxy-3-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]-1,3-dihydro-2H-3-benzazepin-2-one](/img/structure/B11007902.png)
